Stemoninine

Antitussive Cough reflex Stemona alkaloids

Stemoninine is a structurally-defined, peripherally-acting antitussive alkaloid isolated from Stemona tuberosa. Unlike croomine, it avoids central respiratory depression by targeting the peripheral cough reflex pathway. Validated hAChE IC₅₀ = 3.74±0.09 μM outperforms close structural analogs. Essential HPLC reference standard for authentication of stemoninine-dominant chemotypes and quality control of Stemona botanical products. Published plasma determination method (recovery 91.11–96.43%) accelerates preclinical PK characterization. Selected for AChE inhibitor screening programs prioritizing peripheral mechanism and safety-conscious drug development. Compatible with standard analytical workflows.

Molecular Formula C22H31NO5
Molecular Weight 389.5 g/mol
Cat. No. B1255639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStemoninine
Synonymsstemoninine
Molecular FormulaC22H31NO5
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C
InChIInChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3/t12-,14-,15-,16-,17+,18-,19+,22-/m0/s1
InChIKeyUINUUSQOLRQGNF-KLDYRVGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stemoninine: A Peripheral-Targeting Stemona Alkaloid with Validated Antitussive Efficacy and Defined Pharmacokinetics


Stemoninine (CAS 69772-72-1) is a stemoninine-type alkaloid isolated from the roots of Stemona tuberosa, S. sessilifolia, and related species [1]. It belongs to a structurally diverse class of Stemona alkaloids with distinct chemical skeletons and biological profiles [2]. Unlike generic plant extracts, stemoninine is a well-characterized single molecular entity with defined spectroscopic properties, stereochemistry (molecular formula C₂₂H₃₁NO₅), and validated in vivo pharmacokinetic behavior [3].

Why Generic Stemona Extracts or Unspecified Alkaloid Mixtures Cannot Substitute for Stemoninine in Targeted Research and Development


Stemona species produce multiple alkaloid types with divergent pharmacological profiles and action sites that preclude simple interchangeability. A landmark head-to-head study in guinea pigs established that the four major alkaloids from S. tuberosa—croomine, neotuberostemonine, stemoninine, and tuberostemonine—do not contribute equally to antitussive potency, with tuberostemonine demonstrating substantially weaker activity [1]. More critically, these alkaloids act on fundamentally different anatomical targets: stemoninine acts peripherally on the cough reflex pathway, whereas croomine acts centrally and induces central respiratory depression [2]. Furthermore, natural populations of S. tuberosa exhibit chemotype differentiation, with alkaloid accumulation tending either toward tuberostemonine or stemoninine, meaning that botanical sourcing alone cannot guarantee consistent stemoninine content [3]. These findings collectively demonstrate that substituting stemoninine with crude extracts or alternative Stemona alkaloids would introduce uncontrolled variability in both potency and mechanism of action.

Quantitative Evidence Guide: Stemoninine Differentiation from Structurally Related Stemona Alkaloids


Head-to-Head Antitussive Potency Comparison: Stemoninine vs. Tuberostemonine in Guinea Pig Citric Acid-Induced Cough Model

In a direct comparative study of four major Stemona alkaloids isolated from S. tuberosa, stemoninine demonstrated antitussive potency comparable to croomine and neotuberostemonine, while tuberostemonine exhibited markedly weaker activity. The study evaluated antitussive effects in a citric acid aerosol-induced cough model in guinea pigs, providing the most rigorous head-to-head comparison available for this compound class [1].

Antitussive Cough reflex Stemona alkaloids

Mechanistic Differentiation: Peripheral vs. Central Cough Reflex Pathway Targeting

Electrical stimulation of the superior laryngeal nerve in guinea pigs revealed that stemoninine, neotuberostemonine, and tuberostemonine act on the peripheral cough reflex pathway, whereas croomine acts centrally. This mechanistic divergence is critical: croomine additionally induces central respiratory depressant effects, an adverse property not associated with stemoninine [1].

Mechanism of action Cough reflex pathway Site of action

Human Acetylcholinesterase (hAChE) Inhibitory Activity: Stemoninine vs. Bisdehydrostemoninine A

Stemoninine exhibits significant inhibitory activity against human acetylcholinesterase (hAChE) with an IC₅₀ value of 3.74 ± 0.09 μM. In the same assay system, the structurally related analog bisdehydrostemoninine A (compound 1 in the study) showed an IC₅₀ of 5.52 ± 0.13 μM, while goniothalamin demonstrated an IC₅₀ of 7.24 ± 0.52 μM [1].

Acetylcholinesterase inhibition hAChE Enzyme inhibition

Pharmacokinetic Validation: Stemoninine as a Detectable Systemic Analyte in Preclinical Models

An HPLC method was developed and validated for the determination of stemoninine in rat plasma following both oral and intravenous administration of S. tuberosa root extracts. The method demonstrated average recovery rates ranging from 91.11% to 96.43% in plasma at stemoninine concentrations of 3.10, 62.0, and 99.2 µg/mL [1].

Pharmacokinetics Bioavailability HPLC method validation

Recommended Research and Industrial Application Scenarios for Stemoninine Based on Differentiated Evidence


Standardized Antitussive Lead Compound for Peripheral Cough Reflex Targeting

Stemoninine is the preferred Stemona alkaloid for preclinical antitussive research programs where peripheral mechanism of action and avoidance of central nervous system adverse effects are prioritized. Unlike croomine, which acts centrally and induces respiratory depression, stemoninine targets the peripheral cough reflex pathway [1]. This differentiation is directly relevant to safety-conscious drug development for chronic cough indications where central side effects limit therapeutic utility.

Analytical Reference Standard for Stemona-Based Botanical Quality Control and Chemotype Authentication

Natural populations of Stemona tuberosa exhibit chemotype differentiation, with alkaloid accumulation tending toward either tuberostemonine or stemoninine [2]. Stemoninine serves as an essential analytical reference standard for HPLC-based authentication of stemoninine-dominant chemotypes and for quality control of Stemona-derived botanical products where consistent stemoninine content must be verified.

hAChE Inhibition Screening Reference in Natural Product-Based Drug Discovery

With a validated hAChE IC₅₀ of 3.74 ± 0.09 μM, stemoninine outperforms close structural analogs including bisdehydrostemoninine A (IC₅₀ = 5.52 ± 0.13 μM) in the same assay system [3]. This established potency benchmark makes stemoninine a suitable reference compound for screening libraries of Stemona alkaloids or related natural products in acetylcholinesterase inhibition programs, including those targeting insecticidal or neurological applications.

Bioanalytical Method Development and Preclinical Pharmacokinetic Studies

Stemoninine benefits from a published and validated HPLC method for plasma determination, with documented recovery rates of 91.11–96.43% across a broad concentration range [4]. This established analytical framework accelerates pharmacokinetic characterization in preclinical models and supports regulatory documentation for investigational new drug applications involving stemoninine-containing formulations.

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